molecular formula C19H20N2O2 B4949130 7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B4949130
M. Wt: 308.4 g/mol
InChI Key: QLFQPODVILAFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

  • Substituents: A methyl group at position 7, a phenyl group at position 5, and a propionyl group at position 2.
  • Stereochemistry: The 4,5-dihydro configuration introduces partial saturation in the diazepine ring, influencing conformational flexibility and binding interactions.

Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for graphical representation .

Properties

IUPAC Name

7-methyl-5-phenyl-4-propanoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-18(23)21-12-17(22)20-16-10-9-13(2)11-15(16)19(21)14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQPODVILAFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazepine core, followed by functional group modifications to introduce the methyl, phenyl, and propionyl groups. Key steps may include:

    Cyclization: Formation of the benzodiazepine ring through cyclization reactions.

    Substitution: Introduction of the phenyl group via electrophilic aromatic substitution.

    Alkylation: Addition of the methyl group through alkylation reactions.

    Acylation: Incorporation of the propionyl group via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzodiazepine core with several derivatives, differing in substituents and stereochemistry. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities
7-Methyl-5-phenyl-4-propionyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Me, 5-Ph, 4-propionyl C₂₀H₂₀N₂O₂ Not reported (target compound)
(5R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-... (R-6) 7-Cl, 5-(2-Cl-Ph), 4-(2-hydroxyethyl) C₁₈H₁₇Cl₂N₂O₂ Enantiomeric excess: 97%; chiral HPLC
7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-... 7-Me, 4-(2-Me-3-NO₂-Bz), 5-Ph C₂₅H₂₁N₃O₄ Storage: Room temperature
(Z)-4-(2-Hydroxyprop-1-en-1-yl)-1H-benzo[b][1,5]diazepin-2(3H)-one 4-(Z-hydroxypropenyl) C₁₄H₁₅N₂O₂ Anticancer activity; diastereoselective

Substituent Impact :

  • Bulky Groups (e.g., propionyl, nitrobenzoyl) : May hinder rotational freedom, affecting conformational dynamics and pharmacological selectivity .
  • Stereochemistry : Enantiopure derivatives like R-6 exhibit high enantiomeric excess (97%), suggesting stereochemical control is critical for activity .

Pharmacological Profiles

While direct data for the target compound is absent, related benzodiazepines demonstrate diverse activities:

  • Anticancer Agents : Derivatives with hydroxyphenyl or hydroxypropenyl substituents (e.g., compounds in ) show promise in cancer models, likely due to interactions with cellular targets like kinases or DNA.
  • Neurological Applications : Chlorinated analogs (e.g., R-6 ) may target GABA receptors, akin to classical benzodiazepines, though this requires validation.
  • Antimicrobial Potential: Nitro-substituted derivatives (e.g., ) could exhibit antimicrobial properties, as nitro groups often enhance redox activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.